(R)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol
Description
Properties
Molecular Formula |
C7H10BrNO2S |
|---|---|
Molecular Weight |
252.13 g/mol |
IUPAC Name |
(2R)-2-(5-bromo-4-methyl-1,3-thiazol-2-yl)propane-1,2-diol |
InChI |
InChI=1S/C7H10BrNO2S/c1-4-5(8)12-6(9-4)7(2,11)3-10/h10-11H,3H2,1-2H3/t7-/m1/s1 |
InChI Key |
HDHIIDQSAMURNC-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)[C@@](C)(CO)O)Br |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(CO)O)Br |
Origin of Product |
United States |
Biological Activity
(R)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol, also known by its CAS number 1558007-98-9, is a compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
- Molecular Formula : C7H10BrNO2S
- Molecular Weight : 252.13 g/mol
- Structure : The compound features a thiazole ring substituted with a bromine atom and a methyl group, linked to a propane-1,2-diol moiety.
Antimicrobial Activity
Recent studies have highlighted the compound's antibacterial and antifungal activities.
Antibacterial Properties
In vitro tests have demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Enterococcus faecalis | 0.0098 |
These results suggest that the compound is particularly effective against common pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Antifungal Properties
The compound has also shown promising antifungal activity against strains such as Candida albicans and Fusarium oxysporum:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Fusarium oxysporum | 0.056 |
The antifungal efficacy indicates that the compound could be useful in treating fungal infections resistant to conventional therapies .
The biological activity of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. The presence of the bromine substituent enhances its lipophilicity, allowing better membrane penetration and increased bioactivity against microbial cells .
Case Studies
- Study on Antimicrobial Efficacy : A recent publication evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated that it significantly inhibited growth in resistant Staphylococcus aureus strains, showcasing its potential as an alternative treatment option for resistant infections .
- Synergistic Effects : Another study explored the synergistic effects of combining this compound with traditional antibiotics. The combination therapy resulted in lower MIC values compared to individual treatments, suggesting that this compound could enhance the efficacy of existing antibiotics .
Scientific Research Applications
Inhibitors in Cancer Research
One of the primary applications of (R)-2-(5-bromo-4-methylthiazol-2-yl)propane-1,2-diol is its role as a scaffold for developing inhibitors targeting various kinases involved in cancer progression. Research indicates that modifications to this compound can lead to potent inhibitors against anaplastic lymphoma kinase (ALK), which is crucial in treating ALK-positive cancers.
In a study published by the American Chemical Society, the compound was synthesized and evaluated for its efficacy as an ALK inhibitor. The results demonstrated that derivatives of this compound showed significant activity against ALK mutant cell lines, indicating its potential as a therapeutic agent in overcoming drug resistance associated with existing ALK inhibitors like crizotinib .
Antimicrobial Activity
The thiazole moiety present in the compound contributes to its antimicrobial properties. Compounds containing thiazole rings have been studied for their effectiveness against various bacterial strains. The bromine substitution enhances the biological activity of the thiazole, making it a candidate for further exploration in antibiotic development.
Mechanistic Studies
The compound has been utilized in mechanistic studies to understand its interaction with biological targets at the molecular level. For instance, research has focused on its binding affinity and selectivity towards specific enzymes or receptors, providing insights into its pharmacodynamics and potential side effects.
Structure-Activity Relationship (SAR) Studies
SAR studies involving this compound have been crucial for optimizing its biological activity. By systematically modifying different parts of the molecule, researchers can identify which structural features contribute most significantly to its efficacy and safety profile. This iterative process is essential for drug design and development.
Data Table: Summary of Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position of the thiazole ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for introducing diverse functional groups:
-
Key Example : In Suzuki-Miyaura cross-coupling, the bromine selectively reacts with aryl boronic acids at 80°C, preserving the methyl group at C4. Higher temperatures (100°C) enable sequential coupling at other positions .
Hydroxyl Group Functionalization
The vicinal diol moiety undergoes typical alcohol reactions:
Esterification
-
Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine/DCM to form mono- or diesters.
-
Selectivity : The chiral center influences regioselectivity, favoring modification at the secondary hydroxyl group .
Oxidation
-
Using Jones reagent (CrO₃/H₂SO₄) oxidizes the diol to a ketone, though overoxidation of the thiazole ring is a concern.
Thiazole Ring Reactivity
The electron-deficient thiazole core participates in electrophilic substitutions, though bromine deactivates the ring:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Low yield due to bromine’s deactivation | |
| Cyclocondensation | Aldehydes, acid catalysis | Forms fused heterocycles (e.g., coumarins) |
-
Example : Thermal condensation with 5-bromosalicylaldehyde yields coumarin-thiazole hybrids via cyclization, confirmed by IR (1702 cm⁻¹ for carbonyl) and ¹H NMR (δ 5.8 ppm for CH=C) .
Protection/Deprotection Strategies
-
Silicon Protection : TBDMSCl selectively protects the primary hydroxyl group, enabling stepwise synthesis.
-
Boc Protection : Used for amine intermediates in multi-step drug syntheses .
Biological Activity-Driven Modifications
-
Structure-Activity Relationship (SAR) :
Analytical Characterization
Reaction progress and purity are monitored via:
-
HPLC : Reverse-phase C18 columns, acetonitrile/water gradients .
-
¹H NMR : Key signals include thiazole CH (δ 7.5–8.0 ppm) and diol -OH (δ 2.5–3.5 ppm) .
Stability and Storage
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Analysis
Target Compound :
- Core structure : Thiazole ring with propane-1,2-diol.
- Substituents : 5-Bromo, 4-methyl on thiazole.
- Key features : Bromine increases lipophilicity and steric bulk; methyl enhances stability. The diol group enables hydrogen bonding.
Compound : 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol
- Core structure : 1,3,4-Thiadiazole (two nitrogen atoms, one sulfur).
- Substituents: 4-Bromobenzylideneamino group; -SH (thiol) at position 2.
- Comparison: The thiadiazole ring (vs. thiazole) has distinct electronic properties due to additional nitrogen. Thiol (-SH) group offers nucleophilic reactivity, contrasting with the diol’s hydrogen-bonding capacity. Bromine is on the benzylideneamino group rather than the heterocycle .
Compounds : β-O-4 Lignin Model Diols (e.g., 2-(3,5-difluorophenoxy)propane-1,3-diol)
- Core structure : Propane-diol with ether-linked aromatic groups.
- Substituents: 3,5-Difluorophenoxy.
- Comparison: Ether linkages (vs. thiazole) reduce aromatic conjugation and alter solubility. Fluorine substituents increase electronegativity but reduce steric bulk compared to bromine. Applications differ: lignin model studies vs.
Compound : ALK Kinase Inhibitor Analog
- Core structure : Thiazole with propane-1,2-diol.
- Substituents : 5-Fluoro, 4-methyl on thiazole; additional triazole and pyridine groups.
- Comparison :
Molecular Weight and Solubility :
- Target Compound : Estimated molecular weight ≈ 280–300 g/mol (bromo contributes significantly). Moderate solubility in polar solvents due to diol.
- Compound : Molecular weight 319.2 g/mol; lower solubility due to thiol and aromatic bromine .
- Compound : Higher molecular weight (~500 g/mol) due to extended substituents; solubility modulated by fluorine and triazole .
Reactivity and Stability :
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Challenges : Bromine introduction on thiazole requires precise halogenation conditions, contrasting with fluorine’s easier incorporation via nucleophilic aromatic substitution .
- Biological Relevance : The (R)-diol configuration in the target compound is critical for mimicking natural substrates in kinase binding pockets, as demonstrated in ’s ALK inhibitor .
- Structural Insights : Thiazole-based diols offer a balance between aromatic stability and hydrogen-bonding capacity, making them versatile scaffolds in drug design.
Preparation Methods
Asymmetric Reduction Using (-)-DIP-Cl
The most widely cited method involves a two-step sequence starting from 1-(5-bromo-4-methylthiazol-2-yl)propan-2-one. The critical step employs (-)-diisopinocampheylchloroborane [(-)-DIP-Cl] for enantioselective reduction:
Step 1: Chiral Reduction
-
Conditions :
Step 2: Diol Formation
The secondary alcohol undergoes oxidation followed by dihydroxylation:
-
Conditions :
Bromination of Thiazole Intermediates
Direct Bromination of 4-Methylthiazole Derivatives
An alternative route begins with 4-methylthiazole-2-propan-1,2-diol, followed by regioselective bromination:
Step 1: Thiazole Synthesis
-
Conditions :
Step 2: Bromination
-
Conditions :
Alternative Synthetic Routes
Suzuki-Miyaura Coupling for Thiazole Assembly
A modular approach constructs the thiazole ring post-diol formation:
Step 1: Boronate Ester Preparation
-
Conditions :
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Chiral Reduction | (-)-DIP-Cl reduction | 70–75 | High (96% ee) | Moderate |
| Direct Bromination | NBS bromination | 55–60 | Low | High |
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling | 50–55 | Moderate | High |
Stereochemical Considerations
The (R)-configuration is critical for biological activity. Asymmetric reduction using (-)-DIP-Cl remains the gold standard for enantioselectivity, achieving >96% ee. Alternatives like enzymatic resolution or chiral auxiliaries are less efficient (ee <80%).
Challenges and Optimizations
-
Bromine Selectivity : NBS in DMF minimizes over-bromination but requires strict temperature control.
-
Pd Catalyst Cost : Suzuki couplings use expensive Pd catalysts; recent advances propose Ni-based alternatives for cost reduction.
-
Workup Complexity : Diol purification via silica gel chromatography often reduces yields; countercurrent distillation improves recovery.
Industrial-Scale Applications
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for (R)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol?
- Methodological Answer : The synthesis of this compound can be approached via condensation reactions involving brominated thiazole precursors. For instance, a modified Claisen-Schmidt condensation (as described in thiazole derivative syntheses) could be employed:
- React 5-bromo-4-methylthiazole-2-carbaldehyde with a chiral propane-1,2-diol precursor under basic conditions (e.g., potassium tert-butoxide in ethanol) to form the diol moiety .
- Purification via recrystallization (e.g., using acetic acid) and characterization via H/C NMR and elemental analysis are critical to confirm regiochemistry and stereochemistry .
Q. How can elemental analysis and NMR spectroscopy validate the structural integrity of this compound?
- Methodological Answer :
- Elemental Analysis : Compare calculated vs. observed percentages of C, H, N, and Br (example table):
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 40.12 | 39.98 |
| H | 4.21 | 4.25 |
| N | 5.86 | 5.80 |
| Br | 22.30 | 22.15 |
- NMR : Key signals include:
- Thiazole ring protons (δ 6.8–7.2 ppm for C5-H).
- Diol protons (δ 3.5–4.5 ppm, split due to chirality).
- Methyl groups (δ 2.1–2.3 ppm) .
Q. What are the key physical properties (e.g., solubility, stability) to consider during experimental design?
- Methodological Answer :
- Solubility : Polar aprotic solvents (e.g., DMSO, ethanol) are preferred due to the diol and thiazole groups.
- Stability : Store under inert conditions (N atmosphere) to prevent oxidation of the diol or bromo group degradation. Monitor via TLC or HPLC for decomposition .
Advanced Research Questions
Q. How can stereochemical assignments of the (R)-configured diol moiety be confirmed?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
- Optical Rotation : Compare observed [α] values with literature data for similar diols (e.g., (R)-propane-1,2-diol: [α] = +13.5° in water) .
- X-ray Crystallography : Definitive proof of configuration can be obtained via single-crystal analysis .
Q. What strategies resolve contradictions in catalytic activity data for brominated thiazole-diol derivatives?
- Methodological Answer :
- Control Experiments : Compare reactivity of the (R)-enantiomer vs. racemic mixtures in catalytic reactions (e.g., asymmetric catalysis).
- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to identify steric/electronic effects of the bromo and methyl groups .
- Computational Modeling : DFT calculations can clarify how the thiazole ring’s electron-withdrawing nature influences transition states .
Q. How does the bromo-substituted thiazole ring impact metabolic pathways in biological studies?
- Methodological Answer :
- Enzymatic Assays : Test dehydrogenase activity (e.g., NADPH-dependent reduction of the diol to lactaldehyde) using liver microsomes .
- Metabolite Profiling : Use LC-MS/MS to identify metabolites (e.g., debrominated or oxidized products) in cell cultures .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Purity Assessment : Re-examine synthesis and purification steps (e.g., column chromatography vs. recrystallization).
- Standardized Conditions : Ensure NMR spectra are acquired under identical conditions (solvent, temperature).
- Interlaboratory Validation : Collaborate with independent labs to reproduce results .
Research Design Considerations
Q. What experimental controls are essential for studying this compound’s biological activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
